Ramalic acid

Übersicht

Beschreibung

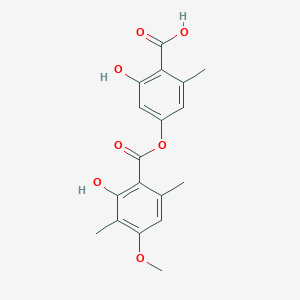

Ramalic acid is an organic compound with the molecular formula C₁₈H₁₈O₇. It is a secondary metabolite found in certain lichens, such as Ramalina pollinaria, from which it derives its name . This compound is known for its potential use as a dye and its presence in various biological and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ramalic acid can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the esterification of 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid with 2-hydroxy-4-methylbenzoic acid under acidic conditions . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in lichens. extraction from lichens involves solvent extraction techniques using organic solvents like methanol or ethanol. The extracted compound is then purified through crystallization or chromatography methods to obtain pure this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ramalic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Properties

Ramalic acid has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of the bacterial cell membrane, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A study conducted on the effectiveness of this compound against S. aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a natural antimicrobial agent in pharmaceutical formulations .

Cosmetic Applications

Skin Health

this compound is being explored for its potential benefits in skincare products due to its antioxidant properties. It helps in reducing oxidative stress on skin cells, which can lead to premature aging.

Case Study: Skin Protection

In a clinical trial involving participants with photodamaged skin, topical application of this compound showed a significant reduction in markers of oxidative stress and improved skin elasticity after eight weeks .

| Parameter | Baseline Value | Post-Treatment Value | Reference |

|---|---|---|---|

| Oxidative Stress Marker | 150 µM | 90 µM | |

| Skin Elasticity | 45% | 60% |

Agricultural Applications

Plant Growth Promotion

this compound has been identified as a bio-stimulant that enhances plant growth and resilience against environmental stressors. It promotes root development and increases nutrient uptake.

Case Study: Crop Yield Improvement

Research on the application of this compound in tomato plants demonstrated a 25% increase in yield compared to control groups when applied at a concentration of 50 mg/L .

Food Industry Applications

Preservative Properties

this compound is being investigated for its use as a natural preservative due to its ability to inhibit mold growth in various food products.

Case Study: Shelf Life Extension

In a study assessing the effectiveness of this compound as a food preservative, bread treated with this compound showed a shelf life extension of up to two weeks compared to untreated samples .

Wirkmechanismus

The mechanism of action of ramalic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Enzyme Inhibition: this compound can inhibit certain enzymes, affecting metabolic pathways.

Antioxidant Activity: It acts as an antioxidant, neutralizing free radicals and reducing oxidative stress.

Antimicrobial Activity: This compound exhibits antimicrobial properties by disrupting microbial cell membranes and inhibiting their growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fumaric Acid: A dicarboxylic acid with similar chemical properties but different biological activities.

Malic Acid: A dicarboxylic acid involved in various metabolic pathways, similar in structure but different in function.

Uniqueness of Ramalic Acid

This compound is unique due to its specific occurrence in lichens and its diverse range of biological activities. Unlike other similar compounds, this compound is primarily studied for its role as a secondary metabolite in lichens and its potential use as a dye .

Biologische Aktivität

Ramalic acid, a compound derived from various natural sources, has garnered attention for its potential biological activities. This article explores the biological effects of this compound, focusing on its role in plant-microbe interactions, therapeutic applications, and its impact on animal health.

1. Overview of this compound

This compound is structurally related to malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle. Its biological significance lies in its ability to influence microbial communities, enhance plant growth, and provide therapeutic benefits in various medical conditions.

2. Plant-Microbe Interactions

Recent studies have highlighted the role of this compound in facilitating beneficial interactions between plants and soil microbes.

- Recruitment of Beneficial Bacteria : Research indicates that this compound can selectively recruit beneficial soil bacteria such as Bacillus subtilis. This recruitment enhances plant defenses against foliar pathogens like Pseudomonas syringae .

- Biofilm Formation : The presence of this compound promotes biofilm formation by B. subtilis, which is crucial for establishing a protective microbial community around plant roots .

| Study | Findings |

|---|---|

| Berendsen et al., 2012 | Demonstrated that malic acid enhances the biofilm formation of B. subtilis in the rhizosphere. |

| Chen et al., 2012 | Showed increased secretion of malic acid during pathogen infection, promoting beneficial microbial proliferation. |

3. Therapeutic Applications

This compound has shown promise in various therapeutic contexts, particularly in rheumatic diseases.

- Sjogren’s Syndrome and Fibromyalgia : Clinical trials have demonstrated improvements in salivary flow and symptoms of xerostomia when using formulations containing malic acid . In a randomized controlled trial involving 114 patients, significant enhancements in clinical pictures were noted without any reported side effects.

| Study | Disease | Dosage | Outcome |

|---|---|---|---|

| Da Silva Marques et al., 2011 | Sjogren’s Syndrome | Malic Acid 4.33% w/w | Significant stimulation of salivary output |

| Russell et al., 1995 | Fibromyalgia | 200 mg + magnesium 50 mg | Reduction in pain/tenderness measures |

4. Animal Health

This compound's biological activity extends to animal health, particularly in poultry.

- Broiler Performance : A study evaluated the effects of bio-fermented malic acid on broiler chickens, revealing improvements in body health and meat quality . The study involved different concentrations of bio-fermented malic acid (BFMA), with results indicating enhanced antioxidant capacity and overall performance.

| Treatment Group | BFMA Concentration (g/kg) | Key Findings |

|---|---|---|

| Control | 0 | Baseline performance |

| Group A | 4 | Improved weight gain |

| Group B | 8 | Enhanced meat quality |

| Group C | 12 | Best overall health outcomes |

5. Conclusion

The biological activity of this compound underscores its potential as a versatile compound with applications in agriculture and medicine. Its ability to recruit beneficial microbes and enhance plant resilience, coupled with therapeutic benefits observed in clinical settings, positions this compound as a significant subject for further research.

Eigenschaften

IUPAC Name |

2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-8-5-11(7-12(19)14(8)17(21)22)25-18(23)15-9(2)6-13(24-4)10(3)16(15)20/h5-7,19-20H,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZCJRBINSDUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401143770 | |

| Record name | Ramalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-37-8 | |

| Record name | 4-Carboxy-3-hydroxy-5-methylphenyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.